N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide
Description
This compound is a heterocyclic hybrid molecule featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety substituted with a 2,4-difluorophenyl group. The thiadiazole ring is further functionalized with a 3,4-dimethylbenzamide substituent. Its molecular formula is C₂₁H₁₆F₂N₆OS, with an average mass of 438.46 g/mol and a monoisotopic mass of 438.1071 g/mol. Structural validation of such compounds typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS-ESI), as demonstrated for analogous structures . Crystallographic refinement tools like SHELXL have also been instrumental in confirming molecular geometries .
Properties
Molecular Formula |
C20H16F2N6OS |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N-[3-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C20H16F2N6OS/c1-10-4-5-13(8-11(10)2)19(29)24-20-23-18(26-30-20)17-12(3)28(27-25-17)16-7-6-14(21)9-15(16)22/h4-9H,1-3H3,(H,23,24,26,29) |
InChI Key |
WWIYHNMIMYFUSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)F)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiadiazole intermediates, followed by their coupling with the benzamide derivative. Key steps include:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Synthesis of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with a suitable electrophile, such as a carboxylic acid derivative.
Coupling Reaction: The final step involves the coupling of the triazole-thiadiazole intermediate with the benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with related derivatives. Key analogs and their distinguishing features are outlined below:
Table 1: Structural Comparison of Target Compound and Analogues
Key Structural and Functional Differences
The 3,4-dimethylbenzamide substituent increases lipophilicity (logP ~3.2 estimated) relative to the 4-methoxybenzamide in (logP ~2.8), favoring membrane permeability .
Functional Group Impact :
- Carbohydrazide derivatives (e.g., ) exhibit lower molecular weights (~312 g/mol) and increased solubility in polar solvents compared to benzamide analogs (~438 g/mol), which may influence pharmacokinetic profiles .
Research Findings and Implications
The 2,4-difluorophenyl substitution in the target compound may enhance antifungal potency due to fluorine’s electronegative and metabolic stability properties .
Synthetic and Analytical Validation :
- NMR (¹H and ¹³C) and HRMS-ESI data for analogs (e.g., ) confirm the reliability of synthetic routes for such hybrids. For instance, the ¹H NMR spectrum of N’-(2,4-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide shows characteristic peaks at δ 8.12 (s, 1H, NH) and δ 7.45–7.10 (m, 3H, aromatic), aligning with the target compound’s expected spectral features .
Crystallographic Refinement :
- The use of SHELXL for small-molecule refinement ensures high precision in structural determination, as seen in related studies .
Biological Activity
N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide is a complex organic compound notable for its unique structural features. It integrates multiple functional groups that contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Features
The compound consists of:
- Triazole ring : Known for its pharmacological significance.
- Thiadiazole ring : Associated with various biological activities.
- Benzamide moiety : Enhances lipophilicity and potential interactions with biological targets.
Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting enzymes involved in cell proliferation. The mechanism likely involves:
- Binding to specific receptors or enzymes.
- Modulating cellular pathways related to tumor growth and inflammation.
Research suggests that it may inhibit critical enzymes involved in DNA replication or protein synthesis, leading to disrupted cellular processes and inhibited cell growth .
Anticancer Activity
This compound has shown significant potential in cancer research. Its ability to inhibit certain enzymes suggests a role in:
- Cell cycle arrest
- Apoptosis induction
In vitro studies demonstrated that derivatives of triazoles exhibit varying degrees of anticancer activity against different cancer cell lines .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Triazole derivatives have been extensively studied for their antibacterial and antifungal activities. For instance:
- Compounds with similar triazole structures have shown effective inhibition against Staphylococcus aureus, E. coli, and various fungal strains .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties due to its interaction with inflammatory pathways. Research indicates that triazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
